Cas no 18591-51-0 ((3,6-Dimethylpyridazin-4-yl)methanol)

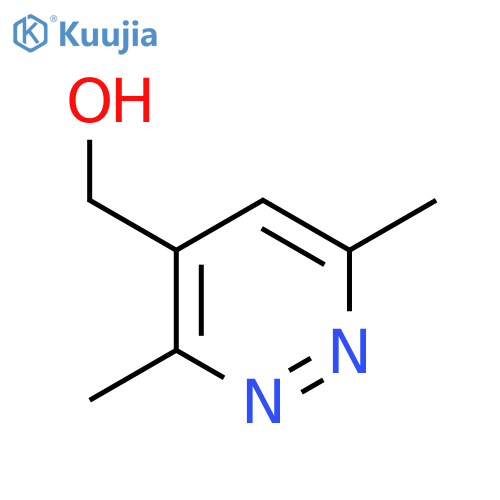

18591-51-0 structure

商品名:(3,6-Dimethylpyridazin-4-yl)methanol

CAS番号:18591-51-0

MF:C7H10N2O

メガワット:138.167101383209

MDL:MFCD22394769

CID:4624481

PubChem ID:20557783

(3,6-Dimethylpyridazin-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3,6-dimethylpyridazin-4-yl)methanol

- Z2671044820

- (3,6-Dimethylpyridazin-4-yl)methanol

-

- MDL: MFCD22394769

- インチ: 1S/C7H10N2O/c1-5-3-7(4-10)6(2)9-8-5/h3,10H,4H2,1-2H3

- InChIKey: WDJDFZMZULMEQZ-UHFFFAOYSA-N

- ほほえんだ: OCC1C=C(C)N=NC=1C

計算された属性

- せいみつぶんしりょう: 138.079312947g/mol

- どういたいしつりょう: 138.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46

- 疎水性パラメータ計算基準値(XlogP): -0.2

(3,6-Dimethylpyridazin-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | CB013022735-5g |

(3,6-dimethylpyridazin-4-yl)methanol |

18591-51-0 | 95+% | 5g |

¥28847.00 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555560-5g |

(3,6-Dimethylpyridazin-4-yl)methanol |

18591-51-0 | 98% | 5g |

¥43890 | 2023-02-26 | |

| Enamine | EN300-312999-2.5g |

(3,6-dimethylpyridazin-4-yl)methanol |

18591-51-0 | 95.0% | 2.5g |

$2660.0 | 2025-03-19 | |

| Enamine | EN300-312999-0.25g |

(3,6-dimethylpyridazin-4-yl)methanol |

18591-51-0 | 95.0% | 0.25g |

$672.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555560-100mg |

(3,6-Dimethylpyridazin-4-yl)methanol |

18591-51-0 | 98% | 100mg |

¥5973 | 2023-02-26 | |

| Enamine | EN300-312999-0.5g |

(3,6-dimethylpyridazin-4-yl)methanol |

18591-51-0 | 95.0% | 0.5g |

$1058.0 | 2025-03-19 | |

| Enamine | EN300-312999-5.0g |

(3,6-dimethylpyridazin-4-yl)methanol |

18591-51-0 | 95.0% | 5.0g |

$3935.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555560-1g |

(3,6-Dimethylpyridazin-4-yl)methanol |

18591-51-0 | 98% | 1g |

¥12970 | 2023-02-26 | |

| Enamine | EN300-312999-10.0g |

(3,6-dimethylpyridazin-4-yl)methanol |

18591-51-0 | 95.0% | 10.0g |

$5837.0 | 2025-03-19 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB013022735-1g |

(3,6-dimethylpyridazin-4-yl)methanol |

18591-51-0 | 95+% | 1g |

¥10607.00 | 2023-09-15 |

(3,6-Dimethylpyridazin-4-yl)methanol 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

5. Water

18591-51-0 ((3,6-Dimethylpyridazin-4-yl)methanol) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18591-51-0)(3,6-Dimethylpyridazin-4-yl)methanol

清らかである:99%

はかる:1g

価格 ($):835.0